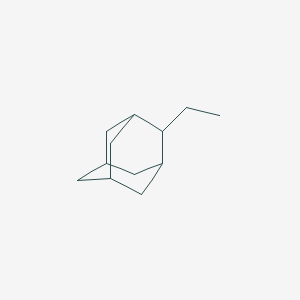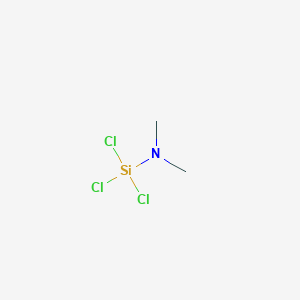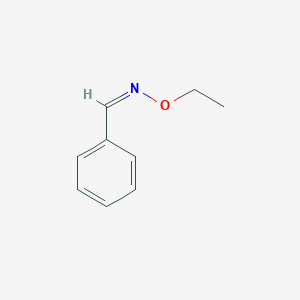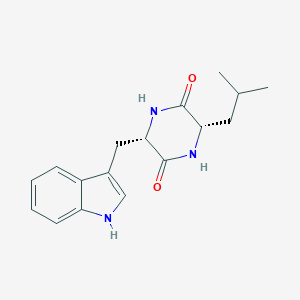
Cyclo(L-leucyl-L-tryptophyl)
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of cyclic dipeptides like Cyclo(L-leucyl-L-tryptophyl) often involves solid-phase peptide synthesis or recombinant methods, providing a controlled approach to peptide bond formation and cyclization. The solid-phase peptide synthesis method is preferred for its efficiency in producing pharmaceutically modified cyclotides, which can serve as templates for drug design due to their stability and biological activity (Craik et al., 2012).
Molecular Structure Analysis
Cyclic dipeptides possess a unique molecular structure characterized by a ring formed by the peptide bond between the amino acids. This structure contributes to their stability and ability to interact with biological molecules. The molecular structure of cyclo(L-leucyl-L-tryptophyl) would be expected to include the characteristic diketopiperazine ring, contributing to its stability and potential biological activities.
Chemical Reactions and Properties
Cyclic dipeptides engage in various chemical reactions, including host-guest interactions due to their cyclic structure. These compounds can form inclusion complexes with other molecules, modifying their properties. Such interactions are central to the use of cyclic peptides in drug delivery and material science applications. The ability to form inclusion complexes with various molecules highlights their versatility and potential as therapeutic agents (Martin et al., 2004).
Applications De Recherche Scientifique
- Scientific Field : Microbiology
- Application Summary : This cyclic dipeptide has been studied for its potential to inhibit the proliferation of certain fungi and bacteria, such as Aspergillus flavus and Listeria monocytogenes .
- Methods of Application : In one study, high-performance liquid chromatography (HPLC) was used to explore cyclo(L-Leu-L-Pro) from Lactobacillus coryniformis BCH-4 . In another study, the minimum inhibitory concentration (MIC) of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was determined .
- Results : The HPLC detected concentration (135 ± 7.07 mg/mL) exhibited in vitro antifungal activity of 5.66 ± 0.57 mm (inhibitory zone) against Aspergillus flavus . The MIC of cyclo(L-Leu-L-Pro) against Listeria monocytogenes ATCC 19111 was found to be 512 μg mL (-1) .
-
Scientific Field : Food Preservation
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been used as a bioprotectant for selected food samples such as grapes, lemons, cashew nuts, and almonds . It has shown a significant impact in contrast with MRS broth (control) and cell-free supernatant .
- Methods of Application : The cyclic dipeptide was applied to the food samples and its effect on fungal growth was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in fungal growth on the food samples .
-
Scientific Field : Molecular Biology
- Application Summary : Cyclo(L-prolyl-L-leucyl) is a cyclic lipopeptide that inhibits the transcription of DNA .
- Methods of Application : It binds to the polymerase chain and blocks the transcription process, which prevents the production of RNA .
- Results : The application of Cyclo(L-prolyl-L-leucyl) results in the inhibition of RNA production .
-
Scientific Field : Antifungal Research
- Application Summary : Cyclo(L-Leu-L-Pro) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
- Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
- Results : The application of Cyclo(L-Leu-L-Pro) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
-
Scientific Field : Biofilm and Virulence Inhibition
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been studied for its inhibitory efficacy on the biofilm and virulence production of methicillin-resistant Staphylococcus aureus (MRSA) .
- Methods of Application : The cyclic dipeptide was applied to MRSA cultures and its effect on biofilm and virulence production was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in a significant reduction in biofilm and virulence production in MRSA .
-
Scientific Field : Aflatoxin Inhibition
- Application Summary : Cyclo(L-Leucyl-L-Prolyl) has been found to inhibit the accumulation of norsolorinic acid (NA), a precursor of aflatoxin, in parasitic wasps .
- Methods of Application : The cyclic dipeptide was applied to the parasitic wasps and its effect on NA accumulation was observed .
- Results : The application of Cyclo(L-Leucyl-L-Prolyl) resulted in the inhibition of aflatoxin production in the parasitic wasps, with an IC50 of 0.2 mg/mL .
-
Scientific Field : Molecular Docking
- Application Summary : In silico molecular docking analysis of Cyclo(L-Leucyl-L-Prolyl) was carried out against FAD glucose dehydrogenase, dihydrofolate reductase, and urate oxidase of Aspergillus flavus as target proteins .
- Methods of Application : The cyclic dipeptide was used in a computational model to study its interactions with the target proteins .
- Results : Among these proteins, FAD glucose dehydrogenase exerted strong interactions with Cyclo(L-Leu-L-Prolyl) having S-score of -8.21 . The results evaluated that the detected cyclic dipeptide has strong interactions with selected proteins, causing excellent growth inhibition of A. flavus .
Propriétés
IUPAC Name |
(3S,6S)-3-(1H-indol-3-ylmethyl)-6-(2-methylpropyl)piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-10(2)7-14-16(21)20-15(17(22)19-14)8-11-9-18-13-6-4-3-5-12(11)13/h3-6,9-10,14-15,18H,7-8H2,1-2H3,(H,19,22)(H,20,21)/t14-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUNCDPEEKFTCX-GJZGRUSLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10164768 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclo(L-leucyl-L-tryptophyl) | |
CAS RN |
15136-34-2 | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015136342 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclo(L-leucyl-L-tryptophyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10164768 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



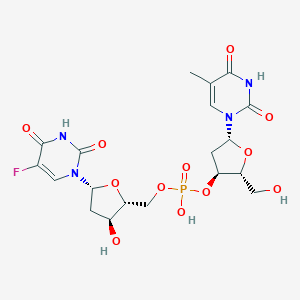
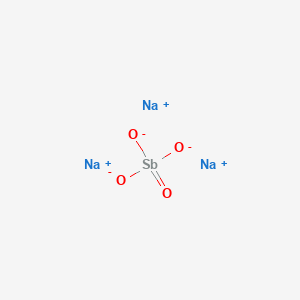
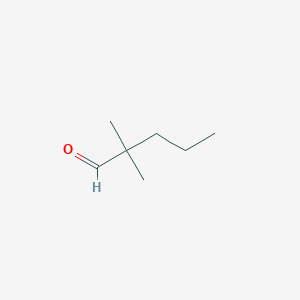
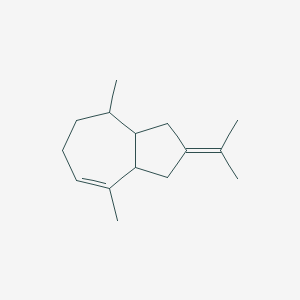
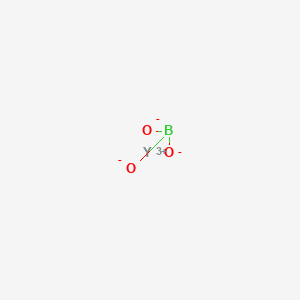
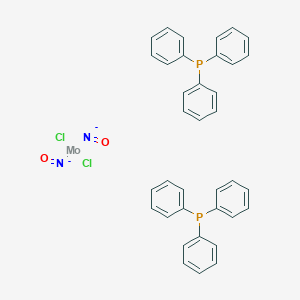

![Spiro[3.4]octan-5-one](/img/structure/B85115.png)
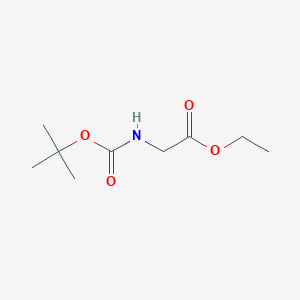
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

